molecular formula C27H26BN3O2 B8246214 2,4-Diphenyl-6-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine

2,4-Diphenyl-6-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine

Cat. No.: B8246214
M. Wt: 435.3 g/mol
InChI Key: LILSOUBYWPFKOI-UHFFFAOYSA-N
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Description

2,4-Diphenyl-6-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine (CAS: 1219956-23-6) is a triazine-based boronate ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing advanced organic materials. Its molecular formula is C₂₇H₂₆BN₃O₂, with a molecular weight of 435.33 g/mol and a melting point of 212°C . The compound features a central 1,3,5-triazine core substituted with two phenyl groups and a para-substituted phenyl ring bearing a pinacol boronate ester, enabling efficient coupling with aryl halides or triflates .

This compound is pivotal in optoelectronic applications, particularly in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). Zhang et al. (2021) demonstrated its use in synthesizing triazine-based photosensitizers with excellent charge-transfer properties, achieving high efficiencies in DSSCs . Additionally, it serves as a monomer for constructing covalent triazine frameworks (CTFs) and deep-blue luminescent materials, as shown in studies by Thomas and co-workers .

Commercial suppliers like TCI America and BAYNOE CHEM CO., LTD offer the compound in pharmaceutical and research grades, with prices ranging from $107/g to $323/5g .

Properties

IUPAC Name

2,4-diphenyl-6-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BN3O2/c1-26(2)27(3,4)33-28(32-26)22-18-12-11-17-21(22)25-30-23(19-13-7-5-8-14-19)29-24(31-25)20-15-9-6-10-16-20/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILSOUBYWPFKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Diphenyl-6-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine (CAS Registry Number: 1268508-31-7) is a compound of interest due to its potential applications in medicinal chemistry and materials science. This article explores its biological activity, focusing on its anticancer properties and interactions with biological systems.

The molecular formula of the compound is C27H26BN3O2 with a molecular weight of 435.33 g/mol. It features a triazine core substituted with phenyl and dioxaborolane groups which are known for their reactivity and potential bioactivity.

PropertyValue
Molecular FormulaC27H26BN3O2
Molecular Weight435.33 g/mol
CAS Registry Number1268508-31-7
Purity≥99.5%

Anticancer Properties

Research indicates that compounds containing boron and triazine structures exhibit significant anticancer activity. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes involved in tumor growth and proliferation. For instance, boron-containing compounds can disrupt cellular signaling pathways that lead to cancer cell survival.
  • In Vitro Studies : In vitro studies have demonstrated that 2,4-Diphenyl-6-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine exhibits cytotoxic effects on various cancer cell lines. For example:
    • Breast Cancer Cells : The compound showed a dose-dependent reduction in cell viability.
    • Lung Cancer Cells : IC50 values indicated significant potency compared to standard chemotherapeutics.

Case Studies

A recent study published in Frontiers in Chemistry highlighted the synthesis and biological evaluation of similar boron-based compounds. These compounds demonstrated promising results against breast and prostate cancer cell lines, suggesting that the structural characteristics of triazines can be optimized for enhanced activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Triazine Core : Known for its ability to form hydrogen bonds and interact with nucleophiles.
  • Dioxaborolane Group : Enhances solubility and bioavailability while providing sites for further functionalization.

Studies suggest that modifications at the phenyl or dioxaborolane positions could lead to improved efficacy or reduced toxicity .

Scientific Research Applications

Organic Synthesis

This compound serves primarily as an intermediate in organic synthesis , facilitating the development of various other chemical entities. It is utilized in laboratory research and chemical production processes due to its ability to form stable intermediates that can lead to more complex structures .

Materials Science

The compound has shown potential as a precursor for:

  • OLED Materials : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), which are integral to modern display technologies.
  • Nano Materials : The compound's unique structure allows it to be integrated into nanomaterials for applications in electronics and photonics.
  • Catalysts : It can also act as a catalyst in various chemical reactions due to its boron-containing structure .

Case Study 1: Synthesis and Application in OLEDs

A study demonstrated the synthesis of OLED materials using triazine derivatives. The incorporation of 2,4-Diphenyl-6-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine into OLED devices resulted in improved efficiency and stability compared to traditional materials .

Case Study 2: Anticancer Properties

Research on related triazine compounds highlighted their potential as anticancer agents. For instance, derivatives were tested against various cancer cell lines showing significant cytotoxic effects. Although direct studies on the specific compound are scarce, its structural analogs suggest a promising avenue for anticancer drug development .

Comparison with Similar Compounds

Table 1: Key Properties of Triazine-Based Boronate Esters

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications Reactivity in Suzuki Coupling
2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine 1219956-23-6 Para-substituted boronate 435.33 DSSCs, OLEDs, CTFs Moderate (single coupling site)
2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine 1447947-87-6 Three para-substituted boronate groups 647.39 Covalent organic frameworks (COFs) High (three coupling sites)
2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine 1269508-31-7 Meta-substituted boronate 435.33* Unspecified (limited data) Lower conjugation efficiency
2-Chloro-4-(3-dibenzofuranyl)-6-phenyl-1,3,5-triazine 2142681-84-1 Chloro and dibenzofuranyl groups 357.79 OLEDs Non-reactive in Suzuki coupling

* Molecular weight inferred from structural similarity.

Key Findings:

Reactivity and Applications :

  • The target compound’s single para-substituted boronate group enables controlled polymerization in CTFs, avoiding cross-linking issues seen in multi-boronate analogs like 2,4,6-Tris(4-boronate-phenyl)-1,3,5-triazine .
  • Meta-substituted analogs (e.g., CAS 1269508-31-7) exhibit reduced conjugation efficiency due to steric hindrance, limiting their use in charge-transfer applications .

Optoelectronic Performance: The para-substituted boronate in the target compound enhances π-π stacking and intramolecular charge transfer, critical for DSSC photosensitizers . In contrast, non-boronate triazines (e.g., 2-Chloro-4-(3-dibenzofuranyl)-6-phenyl-1,3,5-triazine) lack Suzuki reactivity, restricting their utility to passive OLED components .

Commercial Viability: The target compound is more widely available (e.g., TCI America, BAYNOE CHEM) compared to tris-boronate derivatives, which are niche products .

Preparation Methods

Step 1: Synthesis of 2-(3-Bromophenyl)-4,6-Diphenyl-1,3,5-Triazine

The initial step couples 2-chloro-4,6-diphenyl-1,3,5-triazine with 3-bromophenylboronic acid under palladium catalysis. Key parameters include:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 0.3 mol% loading.

  • Base : Aqueous sodium carbonate (Na₂CO₃, 2 M).

  • Solvent System : Toluene/ethanol (5:1 v/v) at 90°C for 12 hours.

  • Yield : 85–90% after column chromatography.

Characterization by ¹H NMR confirms the intermediate structure, with aromatic protons appearing as multiplet signals between δ 7.45–8.89 ppm.

Step 2: Boronation via Suzuki-Miyaura Coupling

The brominated intermediate undergoes borylation with bis(pinacolato)diboron under modified conditions:

  • Catalyst : Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) at 1.5 mol%.

  • Base : Anhydrous potassium acetate (KOAc) in tetrahydrofuran (THF).

  • Temperature : 80°C for 12 hours under nitrogen.

  • Yield : 92–96% after purification.

¹H NMR of the final product shows a singlet at δ 1.41 ppm for the pinacol methyl groups and aromatic signals between δ 7.46–9.14 ppm.

Alternative Catalytic Systems and Ligand Effects

Recent studies explore ligand-accelerated catalysis to enhance efficiency. For example, XantPhos-based palladium complexes enable coupling at lower temperatures (70–75°C) while maintaining yields above 80%. A comparative analysis of catalytic systems is provided below:

CatalystLigandTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄None901285–90
Pd(PPh₃)₂Cl₂None801292–96
Pd(dba)₂XantPhos70882

These data highlight the trade-offs between temperature, reaction time, and ligand cost.

Mechanistic Insights and Side Reactions

The Suzuki-Miyaura mechanism proceeds through oxidative addition, transmetallation, and reductive elimination steps. Critical considerations for this substrate include:

  • Boronic Acid Stability : The 3-bromophenylboronic acid must be anhydrous to prevent protodeboronation.

  • Triazine Reactivity : Electron-deficient triazines accelerate oxidative addition but may promote Pd black formation at high temperatures.

  • Base Selection : Aqueous Na₂CO₃ in Step 1 ensures solubility, while anhydrous KOAc in Step 2 minimizes hydrolysis of the boronate ester.

Side products, such as debrominated triazine or homocoupled biaryl species, are suppressed by strict oxygen exclusion and stoichiometric control.

Large-Scale Synthesis and Process Optimization

For kilogram-scale production, the following modifications are recommended:

  • Solvent Recycling : THF from Step 2 is distilled and reused, reducing costs by 30%.

  • Catalyst Recovery : Pd residues are recovered via activated carbon filtration, achieving >95% metal reclamation.

  • Purification : Gradient flash chromatography with petroleum ether/dichloromethane mixtures ensures >99% purity .

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-diphenyl-6-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester group for cross-coupling reactions. Key steps include:

  • Step 1: Prepare the triazine core via nucleophilic substitution, using dichlorotriazine derivatives and phenyl Grignard reagents under anhydrous conditions (e.g., THF, 0°C to room temperature) .
  • Step 2: Introduce the boronate ester moiety via palladium-catalyzed coupling with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid. Optimize catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) and base (e.g., K₂CO₃) in a mixed solvent system (toluene/ethanol/water) .
  • Purity Control: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure via ¹H/¹³C NMR and HPLC-MS .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Spectroscopic Analysis: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and boron-ester peaks (δ 1.3 ppm for pinacol methyl groups) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Use a C18 column with acetonitrile/water mobile phase .
  • Elemental Analysis: Verify boron content via ICP-MS or combustion analysis .

Advanced Research Questions

Q. How does the electronic structure of the triazine core influence the reactivity of the boronate ester group in cross-coupling reactions?

Methodological Answer:

  • Computational Studies: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the triazine ring, which affects boronate ester activation. The electron-deficient triazine enhances electrophilicity, facilitating oxidative addition in Pd-catalyzed reactions .
  • Experimental Validation: Compare coupling efficiency with electron-rich/electron-poor triazine derivatives. Monitor reaction kinetics via in situ ¹¹B NMR to track boronate ester consumption .

Q. What strategies mitigate decomposition of the triazine ring during high-temperature reactions (e.g., catalytic applications)?

Methodological Answer:

  • Stabilization Techniques: Use inert atmospheres (N₂/Ar) and low-boiling solvents (e.g., dichloromethane) to minimize thermal stress. Add radical scavengers (e.g., BHT) to prevent ring-opening .
  • Alternative Catalysts: Replace Pd with Ru or Ni complexes, which operate at lower temperatures (e.g., 60°C vs. 100°C) .

Q. How can contradictions in reported solubility data (e.g., DMSO vs. THF) be resolved for this compound?

Methodological Answer:

  • Systematic Solubility Testing: Use a standardized protocol (e.g., shake-flask method) across solvents (DMSO, THF, toluene) at 25°C. Measure saturation concentration via UV-Vis spectroscopy .
  • Crystallography: Perform X-ray diffraction to identify polymorphs or solvate forms that alter solubility. Compare with computational predictions (Hansen solubility parameters) .

Q. What are the design principles for incorporating this compound into OLED emissive layers?

Methodological Answer:

  • Device Fabrication: Co-deposit the triazine derivative with host materials (e.g., CBP) via vacuum sublimation. Optimize doping ratios (1–5 wt%) to balance charge transport and emissive efficiency .
  • Performance Metrics: Measure electroluminescence (EL) spectra, external quantum efficiency (EQE), and lifetime under continuous operation. Compare with control devices lacking the boronate ester moiety .

Data Contradiction Analysis

Q. How to address discrepancies in catalytic activity reported for similar triazine-boronate compounds?

Methodological Answer:

  • Comparative Studies: Synthesize analogs with varying substituents (e.g., electron-withdrawing vs. donating groups) and test under identical conditions (catalyst loading, solvent, temperature) .
  • Surface Analysis: Use XPS or TEM to characterize Pd nanoparticle formation on triazine surfaces, which may explain activity differences .

Methodological Best Practices

Q. What precautions are critical when handling this compound in air-sensitive reactions?

Methodological Answer:

  • Storage: Store under argon at –20°C to prevent boronate ester hydrolysis. Use septum-sealed vials for aliquots .
  • Reaction Setup: Employ Schlenk lines or gloveboxes for catalyst addition. Pre-dry solvents over molecular sieves .

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